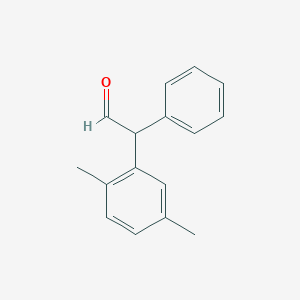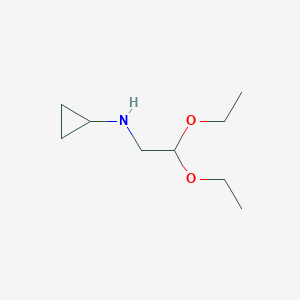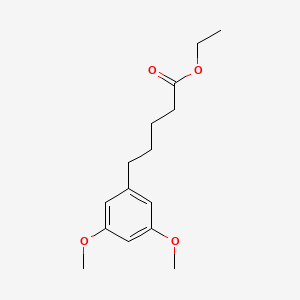
Ethyl 5-(3,5-dimethoxyphenyl)pentanoate
Overview
Description
Ethyl 5-(3,5-dimethoxyphenyl)pentanoate is a chemical compound with the molecular formula C15H22O4 . It has a molecular weight of 266.33 . This compound is categorized as a building block and is used in various applications .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(3,5-dimethoxyphenyl)pentanoate consists of a pentanoate group attached to an ethyl group and a 3,5-dimethoxyphenyl group . The canonical SMILES representation isCCOC(=O)CCCCC1=CC(=CC(=C1)OC)OC . Physical And Chemical Properties Analysis
Ethyl 5-(3,5-dimethoxyphenyl)pentanoate has a molecular weight of 266.33 and a molecular formula of C15H22O4 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the sources I found.Relevant Papers One paper mentioned the use of Ethyl 5-(3,5-dimethoxyphenyl)pentanoate in the discovery of KLS-13019 as a cannabidiol-derived neuroprotectant . Further analysis of this paper and others would provide more detailed information on the applications and studies involving this compound.
Scientific Research Applications
1. Amino Acid Precursor Applications
- Study: Ethyl 2-N-acetyl3-5-diphenyl-5oxo-pentanoate (NADPOPE) has been investigated for its cytotoxic activity and as a potential enzyme inhibitor. This compound was synthesized and tested for its effectiveness in inhibiting the enzyme acetylcholinesterase, showing significant results (Líns et al., 2015).
2. Photoreactive Compound Synthesis
- Study: A related compound, ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, was used to produce photoactive diarylethene precursors. These compounds can undergo various chemical modifications, demonstrating its potential in the field of photochemistry (Lvov et al., 2017).
3. Pharmaceutical Intermediate Synthesis
- Study: Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, a structurally similar compound, has been synthesized as a potential intermediate for drugs like atorvastatin, a cholesterol-lowering medication. This study highlights the compound's importance in medicinal chemistry (Zhou et al., 2011).
4. Agricultural Applications
- Study: Novel amides of adipic acid, which are structurally similar to Ethyl 5-(3,5-dimethoxyphenyl)pentanoate, have shown promise in protecting plants like pepper (Capsicum annuum) from pathogens like Alternaria solani. This points to potential agricultural applications for similar compounds (Flors et al., 2003).
5. Biofuel Research
- Study: Ethyl pentanoate, a compound structurally related to Ethyl 5-(3,5-dimethoxyphenyl)pentanoate, has been studied for its combustion properties, indicating potential applications in biofuel research (Dmitriev et al., 2021).
6. Polymer Research
- Study: The use of ethyl pentanoate in high-pressure ethene polymerization demonstrated the compound's relevance in the field of polymer science (Buback et al., 2007).
properties
IUPAC Name |
ethyl 5-(3,5-dimethoxyphenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-4-19-15(16)8-6-5-7-12-9-13(17-2)11-14(10-12)18-3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVRUSPOKCTJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,5-dimethoxyphenyl)pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



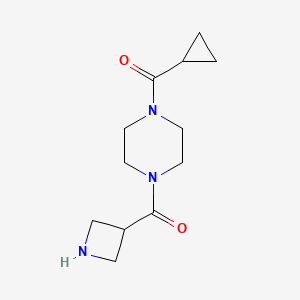
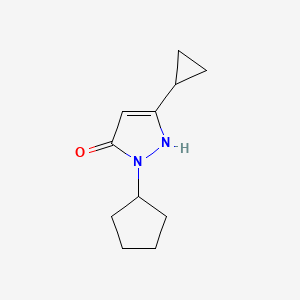



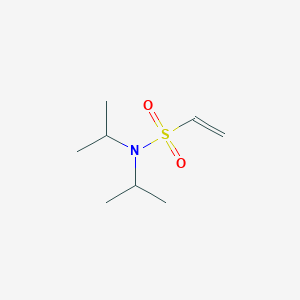
![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)
![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)
![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)


